molecular formula C15H11ClF2O B1343482 3-(4-Chlorophenyl)-3',5'-difluoropropiophenone CAS No. 898788-49-3

3-(4-Chlorophenyl)-3',5'-difluoropropiophenone

Cat. No. B1343482
M. Wt: 280.69 g/mol
InChI Key: CDRHLVQNHVSGNI-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-3',5'-difluoropropiophenone (DFPP) is a synthetic compound with a variety of applications in scientific research. It is a powerful inhibitor of the enzyme monoamine oxidase (MAO) and is used in laboratory experiments to study the effects of MAO inhibition on biochemical and physiological processes. DFPP is also used to study the reactivity of other molecules, such as neurotransmitters, and to investigate the effects of MAO inhibitors on the behavior of animals.

Scientific Research Applications

Environmental Monitoring and Analysis

The compound, due to its structural similarity to certain chlorophenols, may be relevant in the analysis and monitoring of environmental pollutants. For instance, methodologies involving liquid-solid extraction (LSE) and liquid chromatography with UV detection (LC-UV) have been utilized for determining phenolic compounds, including chlorophenols, in water and industrial effluents. These techniques provide a framework for the accurate detection and quantification of potential pollutants, which could be extended to compounds like 3-(4-Chlorophenyl)-3',5'-difluoropropiophenone, aiding in environmental protection and regulatory compliance (Castillo, Puig, & Barceló, 1997).

Chemical Reactivity and Molecular Studies

Molecular structures related to chlorophenyl compounds have been the subject of extensive studies, focusing on their synthesis, spectral analysis, and quantum chemical studies. Research into compounds like 7-Chloro-9-(2′-chlorophenyl)-2,3-dihydroacridin-4(1H)-one provides insights into molecular geometry, chemical reactivity, and the identification of chemically active sites, which could be analogous to studies on 3-(4-Chlorophenyl)-3',5'-difluoropropiophenone. These insights are crucial for understanding the compound's behavior and potential applications in various fields, including material science and pharmaceuticals (Satheeshkumar et al., 2017).

Biodegradation and Environmental Impact

Understanding the biodegradation pathways and environmental impact of chlorophenol compounds is crucial for assessing the ecological footprint of chemicals. Studies on the metabolism of monohalophenols by microorganisms like Penicillium simplicissimum provide insights into the transformation and mineralization of these compounds, which could be relevant for assessing the environmental fate of structurally similar compounds like 3-(4-Chlorophenyl)-3',5'-difluoropropiophenone. These insights are vital for environmental risk assessments and developing strategies for pollution control and remediation (Marr, Kremer, Sterner, & Anke, 1996).

Photoreactivity Studies

Understanding the photoreactivity of chlorophenol compounds under various conditions is important for applications in photochemistry and environmental sciences. Studies on the photoreactivity of compounds like 4-chlorophenol provide insights into the formation of photoproducts and potential pathways, which could be relevant for assessing the behavior of 3-(4-Chlorophenyl)-3',5'-difluoropropiophenone under similar conditions. These insights could inform the development of photoreactive materials or the assessment of the compound's behavior in natural environments (Oudjehani & Boule, 1992).

properties

IUPAC Name

3-(4-chlorophenyl)-1-(3,5-difluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF2O/c16-12-4-1-10(2-5-12)3-6-15(19)11-7-13(17)9-14(18)8-11/h1-2,4-5,7-9H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRHLVQNHVSGNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=CC(=CC(=C2)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644501
Record name 3-(4-Chlorophenyl)-1-(3,5-difluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-3',5'-difluoropropiophenone

CAS RN

898788-49-3
Record name 1-Propanone, 3-(4-chlorophenyl)-1-(3,5-difluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898788-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Chlorophenyl)-1-(3,5-difluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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